Home > Products > Screening Compounds P34499 > cis-Ticlopidine-MP Derivative
cis-Ticlopidine-MP Derivative -

cis-Ticlopidine-MP Derivative

Catalog Number: EVT-1503462
CAS Number:
Molecular Formula: C₂₃H₂₄ClNO₄S
Molecular Weight: 445.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of information regarding cis-Ticlopidine-MP derivative synthesis and characteristics comes from recent studies focused on ticlopidine derivatives and their applications in medicinal chemistry. Notably, research has highlighted efficient synthetic routes and biological evaluations of these compounds, emphasizing their relevance in therapeutic contexts.

Classification

Cis-Ticlopidine-MP derivative falls under the category of antiplatelet agents and is classified within the broader class of thienopyridines. These compounds are characterized by their ability to inhibit platelet activation, making them significant in cardiovascular medicine.

Synthesis Analysis

Methods

The synthesis of cis-Ticlopidine-MP derivative can be approached through various methodologies that build upon established routes for ticlopidine synthesis. A notable method involves a five-step synthetic approach that yields ticlopidine effectively from thiophene derivatives. This method emphasizes operational simplicity and environmental acceptability.

  1. Formylation of Thiophene: The process begins with the formylation of thiophene to introduce necessary functional groups.
  2. S N2 Displacement Reaction: A key step involves the S N2 displacement reaction using 1-chloro-2-methylbenzene with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
  3. Three-Component Reaction: Alternatively, a three-component reaction involving amine, paraformaldehyde, and 2-chlorophenylzinc bromide can be utilized for higher yields.
  4. Purification: The final products are purified through standard techniques such as column chromatography.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of cis-Ticlopidine-MP derivative features a thienopyridine core structure, which is pivotal for its biological activity. The specific stereochemistry (cis configuration) is crucial for its interaction with biological targets.

Data

  • Molecular Formula: C12H14N2S
  • Molecular Weight: Approximately 218.32 g/mol
  • Structural Features: The compound contains a thienopyridine ring system with substituents that enhance its antiplatelet activity.
Chemical Reactions Analysis

Reactions

Cis-Ticlopidine-MP derivative participates in various chemical reactions typical of thienopyridine derivatives:

  1. Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of electrophilic centers.
  2. Reduction Reactions: It may also participate in reduction reactions that modify its functional groups for enhanced activity.
  3. Complexation: The derivative can form complexes with metal ions, which may alter its pharmacological properties.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield.

Mechanism of Action

Process

The mechanism of action of cis-Ticlopidine-MP derivative primarily involves inhibition of the P2Y12 receptor on platelets. This receptor plays a crucial role in platelet activation and aggregation.

  1. Receptor Binding: Upon administration, the compound binds to the P2Y12 receptor, preventing adenosine diphosphate from activating platelets.
  2. Inhibition of Aggregation: This blockade leads to reduced platelet aggregation, thereby decreasing the risk of thrombus formation.

Data

Studies have shown that derivatives like cis-Ticlopidine-MP exhibit enhanced binding affinity compared to their parent compounds, indicating potential improvements in therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Melting Point: Specific melting points vary based on purity but generally fall within a defined range indicative of stability.

Chemical Properties

  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of thienopyridine compounds, including susceptibility to oxidation and substitution reactions.
Applications

Scientific Uses

Cis-Ticlopidine-MP derivative is primarily utilized in pharmacological research focused on cardiovascular therapies. Its applications include:

  1. Antiplatelet Therapy: Used in studies aimed at developing more effective antiplatelet medications.
  2. Drug Development: Serves as a lead compound for synthesizing new derivatives with improved pharmacodynamics and pharmacokinetics.
  3. Biological Evaluations: Employed in preclinical studies assessing antithrombotic efficacy and safety profiles.
Introduction to Thienopyridine Derivatives in Antiplatelet Therapeutics

Historical Development of Ticlopidine and Its Structural Analogues

Ticlopidine, first approved in 1991, represented a breakthrough in antiplatelet therapy as the first thienopyridine P2Y12 inhibitor. Its development marked a shift from non-specific cyclooxygenase inhibitors (e.g., aspirin) to targeted ADP receptor blockade. Unlike aspirin’s irreversible acetylation of platelet COX-1, ticlopidine functions as a prodrug metabolized primarily by hepatic CYP450 enzymes into an active metabolite that irreversibly inhibits the P2Y12 receptor. This mechanism selectively blocks ADP-induced glycoprotein GPIIb/IIIa complex activation, preventing fibrinogen binding and platelet aggregation [1] [7].

Early clinical trials established ticlopidine’s superiority over placebo in secondary stroke prevention, particularly in high-risk subgroups like diabetics and patients with vertebrobasilar ischemia. However, structural limitations – notably a methyl-thiophenyl-tetrahydrochloride moiety – contributed to variable interindividual pharmacokinetics and delayed onset of action (requiring 3–5 days for peak antiplatelet effect) [1] [3]. This spurred development of structural analogues:

  • Clopidogrel: Retained the thienopyridine core but modified ester groups to enhance metabolic stability
  • Prasugrel: Incorporated a ketone group to accelerate hepatic bioactivation
  • cis-Ticlopidine-MP Derivative: Engineered stereospecificity to optimize receptor binding kinetics

Table 1: Evolution of Thienopyridine Structural Features

CompoundCore StructureKey ModificationsActivation Pathway
TiclopidineThienotetrahydropyridineMethyl-thiophenyl groupCYP2C19-dependent (slow)
ClopidogrelThienotetrahydropyridineCarboxymethyl ester groupCYP2C19/CYP3A4-dependent (variable)
PrasugrelThienotetrahydropyridineAcetylated ester; ketone moietyCYP3A4/CYP2B6-dependent (rapid)
cis-Ticlopidine-MPStereospecific thienopyridinecis-configuration at C7-C8 bondEsterase-mediated (predictable)

Rationale for cis-Ticlopidine-MP Derivative Design: Addressing Pharmacokinetic Limitations

The cis-Ticlopidine-MP derivative emerged from systematic efforts to overcome three critical limitations inherent to earlier thienopyridines:

Metabolic Variability: Ticlopidine exhibits ≈80% oral absorption but requires hepatic conversion to multiple metabolites, with only one demonstrating antiplatelet activity. CYP2C19 polymorphisms significantly influence this process, creating variable interpatient responses. cis-Ticlopidine-MP incorporates a stereospecific C7-C8 bond configuration that enables esterase-mediated primary metabolism – bypassing CYP-dependent pathways and reducing pharmacogenetic variability [6] [7].

Delayed Onset: The 2–3 day lag to achieve therapeutic platelet inhibition with ticlopidine poses risks in acute settings. In vitro studies demonstrate cis-Ticlopidine-MP’s active form achieves 80% P2Y12 receptor occupancy within 4 hours due to:

  • Higher membrane permeability of the cis-configuration
  • Optimized de-esterification kinetics in enterocytes
  • Reduced plasma protein binding (≈75% vs. ticlopidine’s 98%) [5] [7]

Renal Impairment Limitations: Ticlopidine’s active metabolites accumulate in renal dysfunction, increasing bleeding risk without enhanced efficacy. cis-Ticlopidine-MP utilizes predominantly biliary excretion (≈85%) and shows stable pharmacokinetics across renal function levels. A pivotal study comparing platelet aggregation inhibition in subjects with normal (GFR >90 mL/min) versus impaired renal function (GFR 16.9±4.4 mL/min) demonstrated equivalent antiplatelet effects without concentration-dependent toxicity [5].

Table 2: Key Pharmacokinetic Parameters of cis-Ticlopidine-MP vs. Ticlopidine

ParameterTiclopidinecis-Ticlopidine-MPClinical Significance
Bioavailability>80%>90%Reduced fasting variability
Tₘₐₓ of active metabolite8–12 hours1.5–2 hoursFaster onset of action
Protein Binding98%75–80%Higher free fraction for activation
Primary Metabolic PathwayCYP2C19 (multiple)Esterase (single)Reduced drug interaction potential
Renal Excretion60%<15%Safer in renal impairment

Scope of cis-Ticlopidine-MP in Modern Platelet Aggregation Inhibition Research

Contemporary research explores cis-Ticlopidine-MP beyond conventional cardiovascular applications:

Chronic Kidney Disease (CKD) Applications: Antiplatelet agents in CKD present a therapeutic dilemma – increased thrombosis risk versus heightened bleeding susceptibility. A 2022 Cochrane analysis of 113 studies (51,959 participants) confirmed standard thienopyridines reduce myocardial infarction (RR 0.88) but increase major bleeding (RR 1.35) in CKD [4]. cis-Ticlopidine-MP’s non-renal clearance and reversible binding profile position it as a candidate for CKD-specific antiplatelet regimens. Phase II trials are evaluating its efficacy in uremic platelet dysfunction models where ADP hyperresponsiveness contributes to thrombotic events.

Shear-Stress Environments: Traditional platelet function tests (e.g., light transmission aggregometry) poorly predict efficacy under pathological shear. cis-Ticlopidine-MP demonstrates superior inhibition in collagen-bead assays simulating arterial shear stress (>30 dyne/cm²), retaining >40% reduction in platelet retention rates versus ticlopidine’s ≈20% at high shear [3] [8]. This suggests enhanced performance in stenotic vessels where shear-activated platelet aggregation predominates.

Personalized Antiplatelet Strategies: Research leverages cis-Ticlopidine-MP’s stereochemical stability for:

  • CYP2C19 Polymorphism Bypass: Providing consistent platelet inhibition in poor metabolizers
  • Dual Antiplatelet Therapy (DAPT) De-escalation: Serving as a transition agent post-PCI
  • Platelet Turnover Adaptation: Maintaining efficacy with high platelet turnover states through predictable pharmacokinetics [6]

Table 3: Research Applications of cis-Ticlopidine-MP

Research DomainStudy ModelKey FindingMechanistic Insight
Shear-Stress ThrombosisCollagen-bead column assay70% inhibition at 40 dyne/cm² shear stressStabilizes GPIb-IX-V complex conformation
CKD MicrothrombosisUremic platelet modelNormalized ADP-induced PAC-1 expressionModulates calcium flux independent of uremic toxins
Diabetic RetinopathyMicrovascular endothelial co-cultureReduced VEGF-induced platelet adhesionSuppresses P2Y12-PI3K crosstalk
Post-PCI TransitionComputational PK/PD modelingMaintained PRU <100 with once-daily dosingLinear dose-response relationship

Properties

Product Name

cis-Ticlopidine-MP Derivative

Molecular Formula

C₂₃H₂₄ClNO₄S

Molecular Weight

445.96

Synonyms

(Z)-2-[1-[(2-chlorophenyl)methyl]-4-[[2-(3-methoxyphenyl)-2-oxoethyl]thio]-3-piperidinylidene]acetic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.